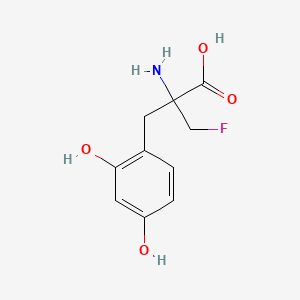![molecular formula C20H12N2O3 B13133583 9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- CAS No. 117047-51-5](/img/structure/B13133583.png)
9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an azo group (-N=N-) linked to a hydroxyphenyl group and an anthracene-9,10-dione core. Anthraquinone derivatives are known for their vibrant colors and are widely used in dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione typically involves the diazotization of 4-aminophenol followed by coupling with anthracene-9,10-dione. The reaction conditions often include acidic media to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and hydroxy derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione involves its interaction with biological molecules through its azo and anthraquinone moieties. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: Lacks the azo group but shares the anthraquinone core.
2-((4-Methoxyphenyl)diazenyl)anthracene-9,10-dione: Similar structure with a methoxy group instead of a hydroxy group.
1,4-Diaminoanthraquinone: Contains amino groups instead of the azo linkage.
Uniqueness
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione is unique due to the presence of both the azo and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
117047-51-5 |
|---|---|
分子式 |
C20H12N2O3 |
分子量 |
328.3 g/mol |
IUPAC名 |
2-[(4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O3/c23-14-8-5-12(6-9-14)21-22-13-7-10-17-18(11-13)20(25)16-4-2-1-3-15(16)19(17)24/h1-11,23H |
InChIキー |
JTHHACVKOBMDCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N=NC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
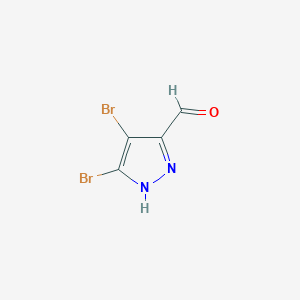


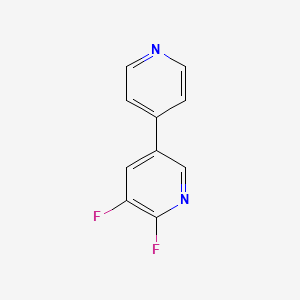

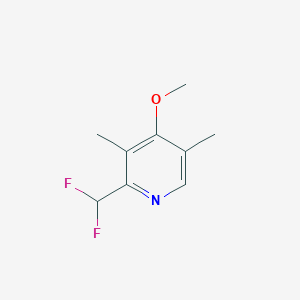
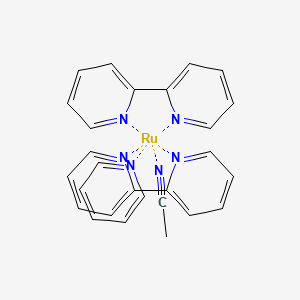
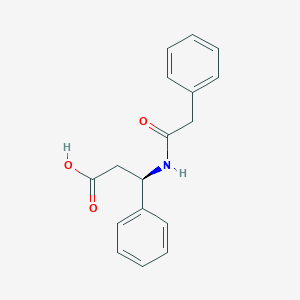

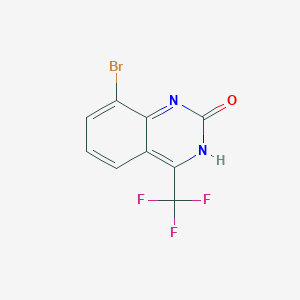

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
